

Live Cell Labeling with Methyltetrazine

Reagents: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyltetrazine-amido-PEG5-alkyne

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of methyltetrazine reagents in live cell labeling experiments. The protocol leverages the highly efficient and bioorthogonal inverse-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) derivative. This technology enables the specific and covalent attachment of probes, such as fluorophores, to live cells for a variety of applications, including cellular imaging and flow cytometry.

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environment. The iEDDA reaction between tetrazines and TCO stands out due to its exceptionally fast reaction kinetics and its ability to proceed within living systems without interfering with natural biochemical processes.^[1] Methyltetrazine reagents, in particular, offer a balance of high reactivity and stability, making them ideal for live cell applications.

This protocol will detail the steps for labeling live cells that have been functionalized with TCO groups, either through metabolic labeling, protein engineering, or antibody conjugation. The subsequent reaction with a methyltetrazine-conjugated probe allows for precise and efficient labeling.

Quantitative Data Summary

The efficiency of the methyltetrazine-TCO ligation is a key advantage of this bioorthogonal reaction pair. The following tables summarize important quantitative data to consider when designing your experiments.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Reactants	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Conditions
Methyltetrazine and TCO	$\sim 1 \times 10^3 - 1 \times 10^6$	PBS buffer, pH 6-9, Room Temperature
Hydrogen-substituted tetrazines with TCO	up to 30,000	Not specified
s-TCO and 3,6-di(2-pyridyl)-tetrazine	22,000	MeOH, 25°C
s-TCO derivative and tetrazine	2,800,000	PBS, 37°C

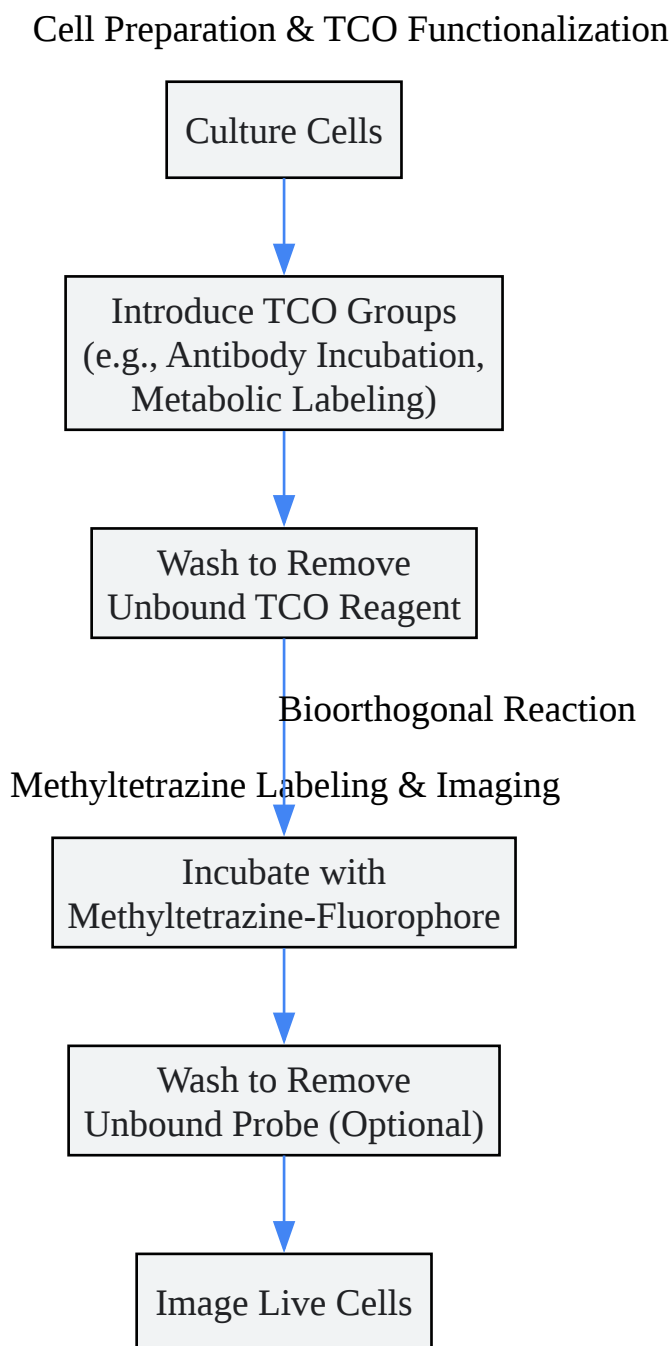
Table 2: Typical Experimental Parameters for Live Cell Labeling

Parameter	Recommended Range	Notes
TCO-functionalized Cell Preparation		
TCO-Antibody Incubation (Pre-targeting)	10-100 nM for 30-60 min at 37°C	For antibody-based labeling.
Metabolic Labeling with TCO-sugars	Varies with cell type and sugar	Refer to specific metabolic labeling protocols.
Methyltetrazine-Probe Labeling		
Methyltetrazine-Fluorophore Concentration	1-10 µM	Optimal concentration should be determined empirically.
Incubation Time	10-60 minutes	Reaction is often rapid.
Incubation Temperature	Room Temperature or 37°C	
Cell Viability		
Expected Cell Viability	>95%	Generally, the reagents are well-tolerated by cells.

Experimental Protocols

General Workflow for Live Cell Labeling

The overall process involves two main stages: introducing the TCO group to the cells and then reacting it with the methyltetrazine probe.



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Figure 1. Experimental workflow for live cell labeling.

Detailed Protocol: Antibody-Directed Live Cell Labeling

This protocol describes the labeling of a specific cell surface protein using a TCO-conjugated antibody followed by a methyltetrazine-fluorophore.

Materials:

- Live cells expressing the target surface protein
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- TCO-conjugated primary antibody specific to the target protein
- Methyltetrazine-conjugated fluorophore (e.g., Methyltetrazine-PEG-Fluorophore)
- Anhydrous DMSO
- Bovine Serum Albumin (BSA) for blocking (optional)
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
- TCO-Antibody Incubation (Pre-targeting):
 - Prepare a solution of the TCO-conjugated antibody in complete cell culture medium at a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the TCO-antibody solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

- Wash the cells three times with warm PBS to remove unbound TCO-antibody.[1][2]
- Methyltetrazine-Fluorophore Labeling:
 - Prepare a stock solution of the methyltetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
 - Dilute the stock solution in complete cell culture medium or PBS to the desired final working concentration (typically 1-5 μ M).
 - Add the methyltetrazine-fluorophore solution to the cells.
 - Incubate for 10-30 minutes at room temperature or 37°C, protected from light. The reaction is typically fast.
 - For standard probes: Wash the cells two to three times with warm PBS to remove unbound methyltetrazine-fluorophore.
 - For fluorogenic probes: A washing step may not be necessary, which is advantageous for delicate samples.[3][4][5][6]
- Live Cell Imaging:
 - Add fresh, pre-warmed cell culture medium to the cells.
 - Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol: Assessment of Cell Viability using MTT Assay

It is crucial to assess the cytotoxicity of the labeling reagents. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

- Labeled and unlabeled (control) cells in a 96-well plate

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Complete cell culture medium
- DMSO or other solubilizing solution
- Microplate reader

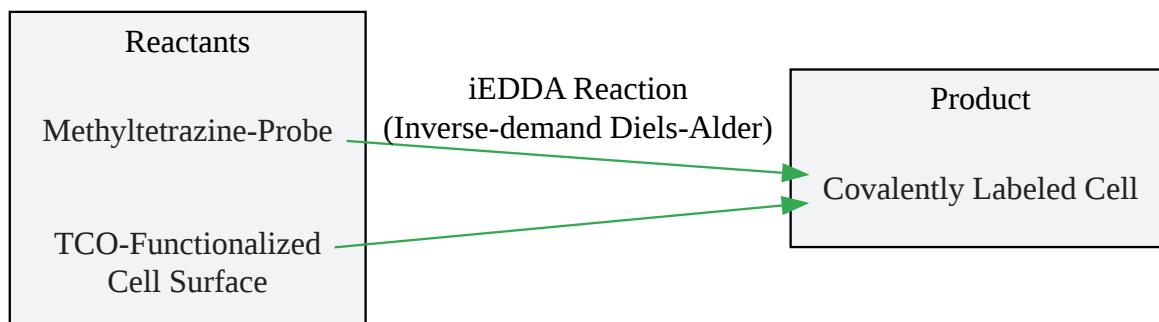
Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and allow them to adhere overnight.
- Labeling:
 - Perform the live cell labeling protocol as described in section 3.2 on the desired wells. Include untreated control wells.
- MTT Incubation:
 - After the labeling protocol, remove the medium and add 100 μ L of fresh medium to each well.
 - Add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
- Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Mix thoroughly by pipetting up and down.

- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Visualization of the Chemical Reaction

The core of this labeling technique is the bioorthogonal reaction between methyltetrazine and TCO.



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